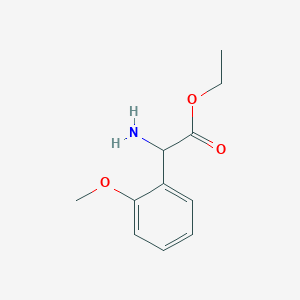

Ethyl 2-amino-2-(2-methoxyphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

500772-69-0 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-amino-2-(2-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7,10H,3,12H2,1-2H3 |

InChI Key |

KTCGUJPDEROXJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1OC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 2 2 Methoxyphenyl Acetate and Its Analogs

Foundational Synthetic Strategies for Alpha-Amino Esters

Traditional methods for the synthesis of α-amino esters serve as the bedrock for more complex approaches. These strategies often involve the direct introduction of an amino group to a precursor or the modification of a pre-existing α-amino acid.

Direct Amination Approaches at the Alpha-Carbon

Direct amination involves the introduction of a nitrogen-containing group at the α-carbon of a carbonyl compound. One common precursor for this method is an α-keto ester, such as ethyl 2-(2-methoxyphenyl)-2-oxoacetate. This approach can be achieved through various means, including reductive amination of the α-keto ester. While effective, this route can sometimes require harsh reducing agents and may lack stereocontrol unless chiral auxiliaries or catalysts are employed.

Another strategy is the direct α-amination of esters using electrophilic nitrogen sources. This can be challenging due to the electronic nature of the ester's α-carbon. However, methods using reagents like azodicarboxylates in the presence of a suitable catalyst have been developed to facilitate this transformation.

| Precursor | Reagent(s) | Method | Product |

| Ethyl 2-(2-methoxyphenyl)-2-oxoacetate | Ammonia, Reducing Agent (e.g., NaBH3CN) | Reductive Amination | Ethyl 2-amino-2-(2-methoxyphenyl)acetate |

| Ethyl 2-(2-methoxyphenyl)acetate | Azodicarboxylate, Catalyst | Electrophilic Amination | N-protected amino ester |

Esterification of Corresponding Alpha-Amino Acids

Perhaps the most straightforward and widely used foundational method is the esterification of the corresponding α-amino acid, in this case, 2-amino-2-(2-methoxyphenyl)acetic acid. The Fischer-Speier esterification is a classic example of this approach. organic-chemistry.orgmdpi.comathabascau.ca This acid-catalyzed reaction involves refluxing the amino acid in an excess of the desired alcohol (ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com

The reaction is an equilibrium process. athabascau.camasterorganicchemistry.com To drive the reaction towards the formation of the ethyl ester, an excess of ethanol (B145695) is typically used, which also serves as the solvent. operachem.commasterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation with a Dean-Stark apparatus, can also shift the equilibrium to favor the product. operachem.com The general mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. organic-chemistry.orgmdpi.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

A typical laboratory procedure involves dissolving the amino acid in anhydrous ethanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture at reflux for several hours. operachem.comresearchgate.net After the reaction is complete, the excess ethanol is removed, and the reaction mixture is neutralized to isolate the target ester.

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |

| 2-Amino-2-(2-methoxyphenyl)acetic acid | Ethanol (excess) | H₂SO₄ or p-TsOH | Reflux |

Catalytic and Stereoselective Synthesis Routes

Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods to improve efficiency, atom economy, and control over the three-dimensional arrangement of atoms, which is crucial for biological activity.

Bi(OTf)₃-Catalyzed Multi-Component Reactions for Alpha-Functionalized Esters

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a highly efficient Lewis acid catalyst for various organic transformations, including multi-component reactions (MCRs) for the synthesis of α-amino acid derivatives. researchgate.net These one-pot reactions offer significant advantages by combining multiple starting materials in a single step to form complex products, thereby reducing waste and simplifying procedures.

A relevant three-component reaction involves an amine source (like a carboxamide or sulfonamide), an aryl compound (like anisole), and an ethyl glyoxalate. rsc.org The reaction, catalyzed by Bi(OTf)₃, proceeds under mild conditions to generate N-protected α-aryl glycine (B1666218) esters. rsc.org This methodology is adaptable for the synthesis of the target compound by using an appropriate nitrogen source and 2-methoxyphenyl precursor in the reaction. The catalyst is valued for its low toxicity, stability, and effectiveness at low catalyst loadings. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Amide/Carbamate | Aryl/Heteroaryl | Ethyl Glyoxalate | Bi(OTf)₃ | N-protected α-aryl-α-amino ester |

Reduction of Precursor Nitroacetates to Alpha-Amino Esters

A powerful strategy for synthesizing α-amino esters involves the reduction of an α-nitroacetate precursor. For the target molecule, the precursor would be ethyl 2-(2-methoxyphenyl)-2-nitroacetate. This precursor can be synthesized and then reduced to provide the desired α-amino ester.

Research has shown that 2-aryl-2-nitroacetates are excellent precursors for α-amino esters. nih.gov The reduction can be effectively carried out using zinc powder in acetic acid (Zn/AcOH). This method is often preferred over catalytic hydrogenation for this class of compounds, which can sometimes lead to poor results or competing side reactions. nih.gov The Zn/AcOH system is robust and compatible with various functional groups on the aromatic ring. The reaction typically proceeds with good yields. For example, the reduction of various 2-aryl-2-nitroacetates using this method has been reported to yield the corresponding α-amino esters in yields ranging from 75% to 95%. nih.gov

| Precursor | Reducing Agent | Solvent | Typical Yield |

| Ethyl 2-(2-methoxyphenyl)-2-nitroacetate | Zinc (powder) | Acetic Acid | High |

Enantioselective Catalysis in Alpha-Amino Ester Synthesis

The development of enantioselective methods for synthesizing α-amino esters is of paramount importance, as often only one enantiomer of a chiral molecule possesses the desired biological activity. Chiral catalysts, including both metal complexes and organocatalysts, are employed to control the stereochemical outcome of the reaction. fit.eduims.ac.jp

Several strategies have been successfully applied to the asymmetric synthesis of α-aryl glycine derivatives:

Asymmetric Hydrogenation: The reduction of precursor α-imino esters or α-enamido esters using a chiral metal catalyst (e.g., based on rhodium or iridium) and hydrogen gas can provide high enantioselectivity.

Chiral Phase-Transfer Catalysis: The alkylation of a glycine Schiff base ester enolate using a chiral phase-transfer catalyst can produce enantioenriched α-amino esters.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, have been used in various transformations to produce optically active α-amino esters. nih.govnih.gov For instance, a one-pot process involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification using a cinchona alkaloid-based catalyst has been shown to produce a variety of (R)- and (S)-α-arylglycine esters in high yields and enantioselectivity. nih.govacs.org

Ni(II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine have proven to be a leading methodology for the asymmetric synthesis of a wide array of tailor-made amino acids. nih.gov

These methods offer pathways to access specific enantiomers of this compound, which is critical for its potential applications in medicinal chemistry.

Chemo-Enzymatic and Biocatalytic Pathways

Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform stereoselective transformations. For the synthesis and resolution of this compound and its analogs, enzymatic kinetic resolution (EKR) is a particularly relevant strategy.

In a typical EKR, a racemic mixture of the amino acid ester is subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. Lipases are a class of enzymes widely employed for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.

Detailed Research Findings:

While specific literature on the enzymatic resolution of this compound is not extensively available, studies on analogous aromatic amino acid esters provide a strong basis for predicting effective methodologies. Lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have demonstrated high efficacy in the resolution of various amino acid esters. units.itnih.gov

The enzymatic reaction typically involves the N-acylation of the amino group or the hydrolysis of the ester group. For N-acylation, an acyl donor such as ethyl acetate (B1210297) or vinyl acetate is used in a suitable organic solvent like tert-butyl methyl ether (TBME) or toluene. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For instance, CALB has been shown to be highly efficient in the N-acylation of various primary amines. units.it

The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter in EKR. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. The reaction conditions, including the choice of enzyme, solvent, acyl donor, and temperature, significantly influence the E-value and reaction rate.

Table 1: Commonly Used Lipases in the Kinetic Resolution of Amino Esters and Their Typical Reaction Conditions. This table is illustrative and based on data for analogous compounds.

| Enzyme | Common Abbreviation | Typical Acyl Donor | Typical Solvent | Temperature (°C) |

| Candida antarctica Lipase B | CALB, Novozym 435 | Ethyl acetate, Vinyl acetate | Toluene, TBME | 30-50 |

| Pseudomonas cepacia Lipase | PCL | Ethyl acetate, Isopropenyl acetate | Dichloromethane, Toluene | 25-45 |

| Candida rugosa Lipase | CRL | Vinyl acetate | Heptane, Diisopropyl ether | 30-60 |

Strategies for Chiral Resolution of Racemic this compound

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers.

Classical diastereomeric salt formation is a robust and scalable method for resolving racemic compounds that possess an acidic or basic functional group. wikipedia.org For this compound, the basic amino group can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org

Detailed Research Findings:

The selection of the resolving agent is crucial for successful diastereomeric salt formation. Common chiral acids used for the resolution of amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.org The choice of solvent is equally important, as it influences the solubility difference between the diastereomeric salts.

The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, often with heating, to form the diastereomeric salts. Upon cooling, the less soluble diastereomeric salt preferentially crystallizes out of the solution. This salt is then isolated by filtration. The enantiomerically enriched amine can be recovered from the diastereomeric salt by treatment with a base to neutralize the chiral acid. The resolving agent can often be recovered and reused.

Table 2: Common Chiral Resolving Agents for Amines and Suitable Solvents. This table is illustrative and based on general principles of diastereomeric salt resolution.

| Chiral Resolving Agent | Type | Common Solvents for Crystallization |

| (R)-(-)-Mandelic Acid | Acid | Ethanol, Methanol, Water |

| (S)-(+)-Mandelic Acid | Acid | Ethanol, Methanol, Water |

| L-(+)-Tartaric Acid | Acid | Ethanol, Isopropanol (B130326), Water |

| D-(-)-Tartaric Acid | Acid | Ethanol, Isopropanol, Water |

| (1R)-(-)-10-Camphorsulfonic Acid | Acid | Acetone, Ethanol |

| (1S)-(+)-10-Camphorsulfonic Acid | Acid | Acetone, Ethanol |

Chromatographic methods offer a powerful tool for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for this purpose.

Detailed Research Findings:

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. yakhak.orgphenomenex.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. The choice of the specific CSP and the mobile phase conditions are critical for successful enantioseparation.

For preparative scale separations, simulated moving bed (SMB) chromatography is an efficient continuous separation technique that can be used for the large-scale resolution of enantiomers. google.comnih.gov SMB technology offers advantages in terms of higher productivity and lower solvent consumption compared to batch preparative HPLC.

Table 3: Common Chiral Stationary Phases for HPLC Resolution of Amino Acid Derivatives. This table is illustrative and based on common practices in chiral chromatography.

| Chiral Stationary Phase (Trade Name Example) | Base Material | Common Mobile Phase Systems |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Hexane/Ethanol |

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Hexane/Ethanol |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (immobilized) | Hexane/Isopropanol, Methanol, Acetonitrile |

| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Polar organic modes |

Chemical Reactivity and Transformation of Ethyl 2 Amino 2 2 Methoxyphenyl Acetate

Reactivity of the Primary Amino Group

The primary amino group in Ethyl 2-amino-2-(2-methoxyphenyl)acetate is a nucleophilic center and can participate in a wide array of chemical reactions. Its reactivity is fundamental to the construction of more complex molecular architectures.

Amine Protection and Deprotection Strategies

To achieve selectivity in multi-step syntheses, the primary amino group often requires protection to prevent unwanted side reactions. Several standard amine protecting groups are compatible with the structure of this compound. The choice of a specific protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. This protection is robust under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, providing orthogonality to the Boc group. Deprotection is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl group, releasing the free amine.

Fmoc Protection: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by mild bases, most commonly a solution of piperidine in dimethylformamide (DMF). This base-lability makes it orthogonal to both Boc and Cbz protecting groups, a feature that is highly valuable in complex synthetic sequences like solid-phase peptide synthesis.

Table 1: Common Amine Protection Strategies

| Protecting Group | Reagent for Protection | Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Cbz, Fmoc |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | Boc, Cbz |

Formation of Amides, Ureas, and Other Nitrogen Heterocycles

The nucleophilic primary amine readily reacts with various electrophiles to form a range of nitrogen-containing functional groups and heterocyclic systems.

Amide Formation: Acylation of the amino group with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives. Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to form amide bonds with carboxylic acids. These reactions are fundamental in peptide synthesis and the creation of complex bioactive molecules.

Urea Formation: The reaction of this compound with isocyanates provides a direct route to substituted ureas. This addition reaction is typically rapid and proceeds in high yield. Alternatively, a one-pot synthesis from a carboxylic acid can be achieved via a Lossen rearrangement mediated by reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, which generates an isocyanate intermediate that is then trapped by an amine.

Nitrogen Heterocycles: The bifunctional nature of this amino ester makes it a precursor for various nitrogen-containing heterocycles.

Imidazoles: Condensation reactions with 1,2-dicarbonyl compounds, followed by cyclization and oxidation, can lead to the formation of substituted imidazoles. Other methods involve multi-component reactions, for instance, reacting the amino ester with an aldehyde and an isocyanide (Ugi reaction) followed by cyclization.

Tetrahydroisoquinolines: The Pictet-Spengler reaction, a cornerstone in alkaloid synthesis, can in principle be applied. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While the starting material is an α-amino ester, modifications of the classic reaction could potentially lead to related heterocyclic structures.

Nucleophilic Addition and Substitution Reactions

As a primary amine, the nitrogen atom of this compound can act as a nucleophile in both addition and substitution reactions. It can participate in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) under appropriate dehydrating conditions. These imines can be further reduced to secondary amines.

In nucleophilic substitution reactions, the amino group can displace leaving groups from alkyl halides (alkylation) to form secondary or tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation. For more controlled synthesis of secondary amines, reductive amination is often the preferred method.

Transformations Involving the Ester Functionality

The ethyl ester group is another key reactive site in the molecule, susceptible to transformations such as hydrolysis, transesterification, and aminolysis.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The reaction kinetics are generally second-order, being first-order in both the ester and the hydroxide ion concentration.

Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium towards the carboxylic acid product.

Kinetic studies on the hydrolysis of related esters, such as ethyl 2-(aminosulfonyl)benzoate, show that the rate is dependent on both pH and temperature. For base-catalyzed hydrolysis of α-amino acid esters, the reaction is efficiently catalyzed and follows predictable kinetic behavior.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. To ensure a high conversion rate, the alcohol reactant is typically used in large excess as the solvent. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. Acid-catalyzed transesterification is a common method for converting esters, for example, from a methyl to an ethyl ester, by using ethanol (B145695) as the solvent.

Table 2: Kinetic Parameters for Hydrolysis of a Structurally Related Ester Data presented is for illustrative purposes based on related compounds, as specific kinetic data for this compound is not readily available.

| Reaction Condition | Rate Law | Key Influencing Factors |

|---|---|---|

| Base-Catalyzed Hydrolysis | rate = k[Ester][OH⁻] | pH, Temperature, Steric Hindrance |

| Acid-Catalyzed Hydrolysis | rate = k[Ester][H⁺] | Water Concentration, Temperature |

| Acid-Catalyzed Transesterification | rate = k[Ester][H⁺] | Alcohol Concentration, Catalyst |

Aminolysis Reactions and Mechanistic Investigations

Aminolysis is the reaction of the ester with an amine to form an amide and ethanol. This reaction is a form of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the more stable amide.

The reaction can be uncatalyzed, particularly with highly nucleophilic amines or at elevated temperatures. However, it can also be catalyzed. The mechanism can be complex; for instance, in some cases, the rate equation for aminolysis in non-hydroxylic media has been shown to have both first-order and second-order dependence on the amine concentration, suggesting the involvement of a second amine molecule in the transition state, possibly acting as a proton shuttle.

The efficiency of aminolysis is influenced by several factors, including the nucleophilicity of the reacting amine, steric hindrance around the carbonyl group of the ester, and the stability of the leaving group (ethoxide in this case). Although ethoxide is not an excellent leaving group, the reaction is driven forward by the greater thermodynamic stability of the resulting amide bond compared to the initial ester bond.

Reductions to Corresponding Alcohols and Amines

The ester and amino functionalities of α-amino esters like this compound are susceptible to reduction, yielding valuable β-amino alcohols. These compounds are significant chiral building blocks in organic synthesis. The reduction of the ester group can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and outcomes.

Commonly, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are employed for the complete reduction of the ester to a primary alcohol. This transformation converts this compound into (R)-2-Amino-2-(2-methoxyphenyl)ethanol. nih.gov More recently, milder and more selective methods have been developed. For instance, the use of sodium borohydride (NaBH₄) in conjunction with an activating agent like ethyl-2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate provides an efficient pathway for the reduction of N-protected amino acids to β-amino alcohols. researchgate.net This method is noted for its compatibility with various protecting groups and its ability to suppress racemization. researchgate.net

Enzymatic cascades have also been developed for the synthesis of enantiomerically pure 1,2-amino alcohols from amino acid precursors, highlighting a green chemistry approach to these valuable molecules. acs.org The stereoselectivity of these reductions is a critical aspect, and various methods have been explored to control the diastereoselectivity when reducing related α-amino ketones to their corresponding β-amino alcohols. researchgate.net

| Reagent | Product Type | Typical Conditions | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | β-Amino alcohol | Anhydrous ether or THF | Powerful, non-selective reducing agent. |

| Sodium borohydride (NaBH₄) / Activating Agent | β-Amino alcohol | Various solvents | Milder conditions, compatible with many protecting groups. researchgate.net |

| Diisobutylaluminium hydride (DIBALH) | β-Amino alcohol | Low temperature in non-polar solvents | Can afford reduction without loss of enantioselectivity. acs.org |

| Borane-methyl sulfide (BMS) | β-Amino alcohol | THF | Used for reduction of related lactamides. researchgate.net |

Reactions at the Alpha-Chiral Carbon

The stereochemical integrity of the α-carbon is a central issue in the chemistry of α-amino acids and their derivatives. Reactions involving this center can lead to epimerization, racemization, retention, or inversion of stereochemistry.

Epimerization and Racemization Pathways

Epimerization and racemization at the α-carbon of amino acid esters can occur, particularly under basic or acidic conditions, or during certain synthetic manipulations. nih.govwikipedia.org The mechanism often involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate. study.comlibretexts.org Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. study.comlibretexts.org

Factors influencing the rate of racemization include the structure of the amino acid, the solvent, and the presence of acids or bases. nih.gov For instance, α-amino acid esters have been shown to racemize when dissolved in a mixture of an aliphatic ketone and a carboxylic acid. nih.gov The aryl group in arylglycines can stabilize the intermediate anion formed upon deprotonation, potentially increasing the likelihood of epimerization. nih.gov The basicity and steric hindrance of organic bases used in reactions can also significantly impact the degree of racemization. highfine.com

Retention and Inversion of Stereochemistry During Transformations

Controlling the stereochemical outcome of reactions at the α-carbon is crucial for synthesizing enantiomerically pure compounds. Transformations can proceed with either retention or inversion of the original configuration.

Inversion of configuration is characteristic of Sₙ2 reactions, where a nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to a "Walden inversion". youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For example, a Mitsunobu reaction using hydrazoic acid (HN₃) on α-hydroxy esters proceeds with complete inversion of configuration to yield α-azido esters. organic-chemistry.org

The choice of reagents and reaction conditions is paramount in directing the stereochemical pathway. For example, in the asymmetric synthesis of α-amino esters, mild reaction conditions are critical to avoid epimerization and preserve the desired stereochemistry. acs.org

Aromatic Ring Functionalization of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group of the title compound offers sites for further molecular elaboration through reactions on the aromatic ring. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

Regioselective Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), substituents already present on the benzene ring govern the regioselectivity of the incoming electrophile. vanderbilt.edu Activating groups, such as the methoxy (-OCH₃) group, increase the rate of reaction and direct incoming electrophiles to the ortho and para positions. vanderbilt.edulibretexts.org This is due to the ability of the methoxy group to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.org

For the 2-methoxyphenyl moiety, the primary sites for electrophilic attack would be the C4 (para to the methoxy group) and C6 (ortho to the methoxy group) positions. The steric hindrance from the adjacent aminoacetate substituent might influence the ortho/para ratio, potentially favoring substitution at the less hindered C4 position. The specific regioselectivity can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, through its ability to coordinate with an organolithium reagent (e.g., n-butyllithium), directs the deprotonation to the adjacent ortho position, forming an aryllithium intermediate. wikipedia.orgorganic-chemistry.orguwindsor.ca This intermediate can then be trapped with various electrophiles.

The methoxy group is a well-known DMG. wikipedia.org In this compound, the methoxy group can direct lithiation to the C3 position of the aromatic ring. However, the amino and ester groups could also potentially act as directing groups or react with the strong base. Careful selection of the organolithium reagent and reaction conditions is necessary to achieve the desired regioselectivity. unblog.fr

The resulting organometallic species can participate in various cross-coupling reactions (e.g., Suzuki, Hiyama, Negishi) to form new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. sigmaaldrich.comchemrevlett.com Copper-catalyzed cross-coupling reactions of related N-methoxy amides with arylboronic acids have also been explored for the formation of C-O bonds. mdpi.com

| Reaction Type | Key Reagent/Catalyst | Target Position | Potential Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | C4 (para), C6 (ortho) | Nitro-substituted derivative |

| Directed Ortho-Metalation | n-BuLi, s-BuLi | C3 (ortho to OMe) | Aryl lithium intermediate for further reaction |

| Suzuki Cross-Coupling | Pd catalyst, Arylboronic acid | Position of a halogen or triflate | Biaryl compound |

| Hiyama Cross-Coupling | Pd catalyst, Organosilane | Position of a halogen or triflate | Biaryl compound chemrevlett.com |

Formylation and Other Side-Chain Modifications.

The chemical reactivity of this compound allows for various transformations, particularly at the primary amino group. These modifications, such as formylation, are crucial for synthesizing new derivatives with potentially altered biological activities or for use as intermediates in more complex molecular constructions.

The introduction of a formyl group onto the primary amine of this compound yields N-formyl derivatives. This transformation can be achieved through several established synthetic protocols that are widely applicable to α-amino esters. Common formylating agents include formic acid, either alone or in combination with other reagents, and ethyl formate.

One prevalent method involves the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This reagent provides a potent and efficient means of N-formylation for a wide range of amines, including those that are sterically hindered or possess multiple functional groups. The reactions are typically rapid and produce high yields of the corresponding formamides.

Another effective approach is the direct use of formic acid, often catalyzed by an activating agent. For instance, molecular iodine has been shown to be a simple and practical catalyst for the N-formylation of various amines, including α-amino acid esters, under solvent-free conditions. This method is noted for its efficiency and for proceeding without causing epimerization at the chiral center.

Furthermore, ethyl formate can serve as both a reagent and a solvent for the N-formylation of amines. This bio-catalyzed approach is recognized for its mild reaction conditions and high efficacy. The use of ethyl formate is also advantageous in catalyst- and solvent-free systems, providing a straightforward and cost-effective procedure for the synthesis of formamides from a broad spectrum of aromatic and aliphatic amines.

Beyond formylation, other side-chain modifications can be envisioned for this compound. The primary amino group can undergo reactions such as acylation with various acyl chlorides or anhydrides to introduce different functional groups, thereby modulating the compound's physicochemical properties. Additionally, the ester functionality could be a site for modification, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation with various amines.

The following table summarizes potential methods for the N-formylation of this compound based on established procedures for similar α-amino esters.

| Formylating Agent/System | General Reaction Conditions | Applicability | Key Features |

|---|---|---|---|

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride. Reactions are often conducted at low temperatures (e.g., -20 °C). | Applicable to a wide range of amines, including simple alkyl, aromatic, multifunctional, and sterically hindered amines. | High yields (often 97–100%) and rapid reaction times (typically less than 15 minutes). nih.gov |

| Formic Acid / Iodine | Solvent-free conditions, typically with a catalytic amount of molecular iodine (e.g., 5 mol%) and a slight excess of formic acid, heated at around 70°C. | Effective for a variety of aromatic and aliphatic amines, including α-amino acid esters, without epimerization. organic-chemistry.org | Simple, practical, and catalytic method using a low-cost, non-toxic, and environmentally friendly catalyst. organic-chemistry.org |

| Ethyl Formate | Can be used as both the formylating agent and the solvent. Reactions can be performed under catalyst- and solvent-free conditions or with biocatalysts like lipase (B570770). | Broad substrate scope including both aliphatic and aromatic primary and secondary amines. rsc.orgresearchgate.net | Mild reaction conditions, high efficacy, and cost-effective. The protocol can often be performed without the need for a catalyst. rsc.orgresearchgate.nettandfonline.com |

| Triethyl Orthoformate in Water | Reflux in water for 24–48 hours or microwave irradiation at 90 °C for 2–3 hours, in the absence of a catalyst. | Effective for primary amines, yielding moderate to good yields. | Utilizes water as an optimal and environmentally benign solvent. nih.gov |

Derivatives and Advanced Chemical Scaffold Diversification Utilizing Ethyl 2 Amino 2 2 Methoxyphenyl Acetate

Construction of Novel Heterocyclic Systems

The inherent functionalities of ethyl 2-amino-2-(2-methoxyphenyl)acetate make it a promising precursor for the synthesis of a wide array of heterocyclic compounds. The amino group can act as a nucleophile or a foundational nitrogen atom in ring-forming reactions, while the ester group can participate in cyclization and condensation reactions.

The synthesis of pyran-containing scaffolds often involves multicomponent reactions that assemble the ring system in a single step. For instance, 2-amino-4H-pyran derivatives can be efficiently synthesized through a three-component cyclocondensation of aldehydes, malononitrile, and a β-ketoester like ethyl acetoacetate. scielo.org.mx This methodology offers a pathway to highly functionalized pyran rings. The development of fused pyran systems, such as pyrano[2,3-b]pyridines, has been achieved through the cyclo-condensation of aminocyano pyran derivatives with various arylidene malononitriles, yielding compounds with potential antimicrobial activities. ekb.eg

Similarly, the synthesis of benzothiopyran derivatives, which are important structural motifs in medicinal chemistry, can be achieved through various strategies. nih.govijrar.org One common approach involves the intramolecular cyclization of precursor molecules containing both a thiol and a suitably positioned reactive group. For example, the synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate is accomplished by reacting (Z)-2-(4-methoxybenzylidene)-1-benzo[b]thiophen-3(2H)-one with ethyl cyanoacetate (B8463686) in the presence of piperidine. nih.gov This reaction highlights how complex fused systems incorporating both thiophene (B33073) and pyran rings can be constructed.

A summary of reagents used in the synthesis of related pyran derivatives is presented below.

| Product Type | Reagents | Catalyst | Reference |

| 4H-Pyran derivatives | Aldehydes, Malononitrile, Ethyl acetoacetate | Ammonium hydroxide | scielo.org.mx |

| Fused Pyrano[2,3-b]Pyridines | Aminocyano spiro pyrano derivative, Arylidene malononitrile | Piperidine | ekb.eg |

| Benzothieno[3,2-b]pyran | (Z)-2-(4-methoxybenzylidene)-1-benzo[b]thiophen-3(2H)-one, Ethyl cyanoacetate | Piperidine | nih.gov |

The structural components of this compound are well-suited for constructing nitrogen-containing heterocycles like triazoles and quinazolinones. The 1,2,4-triazole (B32235) ring is a key feature in many pharmacologically active compounds. chemmethod.comchemmethod.com Synthetic routes to this scaffold often begin with precursors like 4-amino-1,2,4-triazole, which can be elaborated through condensation reactions to form Schiff bases, followed by further modifications. chemmethod.com The amino group of an α-amino ester could similarly be used as a key nucleophile to build the triazole ring system.

Quinazolinone derivatives are another class of heterocycles with a broad spectrum of biological activities, including anticancer and anticoccidial properties. nih.govresearchgate.net A general synthesis involves the condensation of N-acylanthranilic acids with primary amines. google.com Alternatively, substituted benzooxazin-4-ones can be reacted with amines in acetic acid to furnish the quinazolinone core. jst.vn The amino group of this compound could serve as the primary amine in such condensation reactions, directly incorporating the substituted amino acid framework into the final quinazolinone structure.

Pyrimidine (B1678525) and thiazole (B1198619) moieties are prevalent in a vast number of bioactive molecules and approved pharmaceuticals. ekb.egresearchgate.net The synthesis of 2-aminopyrimidine (B69317) scaffolds is commonly achieved through the condensation of a three-carbon dielectrophilic component, such as a β-dicarbonyl compound, with guanidine. nih.gov This reaction establishes the core pyrimidine ring with an amino substituent at the C2 position. By analogy, the amino group of this compound could function as a dinucleophile, reacting with appropriate synthons to form a substituted pyrimidine ring. Research has demonstrated the synthesis of various 2-aminopyrimidine derivatives by reacting substituted chalcones with guanidinium (B1211019) hydrochloride. nih.gov

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is another key scaffold in medicinal chemistry. researchgate.net A classic and widely used method for its synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The structural elements of this compound can be envisioned as precursors for thiazole synthesis. For example, the amino group could be converted into a thioamide, which could then undergo cyclization with an appropriate partner to form the thiazole ring.

The table below outlines general synthetic approaches for these heterocyclic systems.

| Heterocycle | General Precursors | Key Reaction Type | Reference |

| 2-Aminopyrimidine | Guanidine, β-Dicarbonyl compounds | Condensation | nih.gov |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis | researchgate.net |

| Quinazolinone | Benzooxazin-4-one, Primary amine | Condensation | jst.vn |

| 1,2,4-Triazole | 4-Amino-1,2,4-triazole, Aldehydes/Ketones | Condensation/Cyclization | chemmethod.com |

Application in Peptide Chemistry and Peptidomimetic Design

As a non-proteinogenic α-amino acid ester, this compound is a valuable building block in peptide chemistry and the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor selectivity. upc.edunih.gov

The incorporation of unnatural amino acids like the 2-(2-methoxyphenyl)glycine moiety into a peptide sequence can induce specific secondary structures, such as turns or helical conformations. upc.edu The bulky aromatic side chain can introduce conformational constraints, rigidifying the peptide backbone and locking it into a bioactive conformation. This is a key strategy for improving the potency and selectivity of peptide-based therapeutics. Furthermore, the ester group allows for standard peptide coupling reactions after saponification to the corresponding carboxylic acid, enabling its integration into peptide chains using solid-phase or solution-phase synthesis methodologies. escholarship.orgescholarship.org The modification of peptides with such building blocks is a cornerstone of modern drug design, providing access to novel therapeutic agents. upc.edu

Role in the Synthesis of Complex Organic Molecules

Beyond heterocyclic chemistry and peptidomimetics, this compound plays a crucial role as a chiral precursor in the assembly of larger, more complex organic molecules.

The compound possesses a stereogenic center at the α-carbon. When used in an enantiomerically pure form, it serves as a chiral building block, allowing for the introduction of a defined stereochemistry into a target molecule. This is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical for biological activity. The field has seen extensive development of methodologies for the asymmetric reduction of imines and enamines derived from amino acids to create new stereocenters with high diastereoselectivity. whiterose.ac.uk

In a multi-step synthesis, the 2-(2-methoxyphenyl)glycine framework can be carried through numerous transformations. The amino and carboxyl groups provide handles for further chemical elaboration, while the chiral center directs the stereochemical outcome of subsequent reactions. This approach is essential for the total synthesis of natural products and complex pharmaceutical agents where precise control over stereochemistry is paramount for function.

Lack of Publicly Available Research Data Precludes an In-depth Analysis of this compound in Advanced Chemical Scaffold Diversification

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific, publicly available research detailing the use of this compound as a direct precursor for the synthesis of chemically modified molecular scaffolds. Consequently, a thorough and scientifically detailed analysis for the requested article, including research findings and data tables, cannot be provided at this time.

The investigation sought to identify examples of this compound being utilized in reactions such as cyclizations, multicomponent reactions, or as a building block for larger, more complex chemical structures. However, the search did not yield any specific instances of this compound being employed for such purposes in the accessible scientific domain.

While the broader class of α-amino acid esters are well-established as versatile starting materials in organic synthesis for the construction of a wide array of heterocyclic and peptidomimetic scaffolds, the specific derivative, this compound, does not appear to be a commonly reported precursor in the literature for these applications. General synthetic strategies involving related α-amino esters are documented, but extrapolating these findings to the specific compound without direct evidence would be scientifically unsound and would not meet the required standards of accuracy and detail.

Therefore, the section on "Precursor for Chemically Modified Molecular Scaffolds" cannot be developed with the requisite scientific rigor, including detailed research findings and data tables, due to the current lack of specific and verifiable information in the public domain.

Advanced Analytical Methodologies for the Characterization of Ethyl 2 Amino 2 2 Methoxyphenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-amino-2-(2-methoxyphenyl)acetate and its analogs. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing a detailed map of the atomic connectivity and spatial arrangement.

Detailed ¹H and ¹³C Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the distinct chemical environments of the protons within the molecule. The aromatic protons of the 2-methoxyphenyl group typically appear as a complex multiplet in the downfield region. The methoxy (B1213986) group protons present as a sharp singlet, while the ethyl ester moiety gives rise to a characteristic quartet and triplet pattern for the methylene (B1212753) and methyl protons, respectively. The amino group protons can appear as a broad singlet.

Similarly, the ¹³C NMR spectrum provides valuable information regarding the carbon skeleton. The carbonyl carbon of the ester group is typically observed at the lowest field. The aromatic carbons of the 2-methoxyphenyl ring show distinct signals, with their chemical shifts influenced by the positions of the methoxy and the amino-acetate substituents. The carbons of the ethyl group and the methoxy group appear at higher field strengths.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-amino-2-(aryl)acetate Derivatives.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.80 - 7.50 (m) | 110.0 - 130.0 |

| Methoxy (-OCH₃) | ~3.80 (s) | ~55.5 |

| Ester Methylene (-OCH₂CH₃) | ~4.20 (q) | ~61.0 |

| Ester Methyl (-OCH₂CH₃) | ~1.25 (t) | ~14.0 |

| Amino (-NH₂) | Variable (br s) | - |

| Carbonyl (C=O) | - | ~170.0 |

| Aromatic C-O | - | ~157.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution patterns on the aromatic ring.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are pivotal in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. science.govsdsu.edu For instance, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It also helps in delineating the coupling network within the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly attached to carbon atoms. sdsu.eduprinceton.edu This is instrumental in assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. science.govresearchgate.net For example, the signal for the methoxy protons in the ¹H spectrum will correlate with the methoxy carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This technique is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum could show correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached, and from the ester methylene protons to the carbonyl carbon. science.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the molecule. science.govslideshare.net For example, a NOESY spectrum could show a correlation between the methoxy protons and one of the ortho-protons on the aromatic ring, providing information about the preferred conformation around the C-O bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be confirmed.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragments. The analysis of these fragment ions provides valuable structural information that corroborates the data obtained from NMR spectroscopy. Common fragmentation patterns for this class of compounds may include the loss of the ethoxy group, the carbonyl group, or cleavage of the bond between the amino group and the aromatic ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Table 2: Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3300 - 3500 (often two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-N | Stretching | 1020 - 1250 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1230 - 1270 |

The presence of a strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group. The N-H stretching vibrations of the primary amine are typically observed as one or two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ester and the aryl ether, as well as the C-H stretching of the aromatic and aliphatic parts of the molecule, will also give rise to characteristic peaks. instanano.com

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique is applicable when a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Precise Determination of Molecular Conformation and Geometry

The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles. This information reveals the exact conformation of the molecule in the crystalline state, including the relative orientations of the 2-methoxyphenyl group and the ethyl amino-acetate substituent. It can definitively establish the stereochemistry at the chiral center if the compound is enantiomerically pure and crystallizes in a suitable space group. The crystal packing can also be analyzed to understand the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, that stabilize the crystal lattice. For instance, in related structures, intermolecular hydrogen bonds have been shown to play a significant role in the crystal structure. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-amino-2-phenylacetate hydrochloride |

| Ethyl 2-(3-amino-4-hydroxyphenyl)acetate |

| Ethyl 2-(4-aminophenoxy)acetate |

| Ethyl 2-acetylhydrazono-2-phenylacetate |

| Ethyl 2-amino-2-thioxoacetate |

| Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate |

| 2-Methoxyphenyl acetate (B1210297) |

| 2-Amino-2-(4-methoxyphenyl)acetic acid |

| 2-Methoxyethyl acetate |

| [2-Amino-2-(2,4-dimethoxyphenyl)ethyl] acetate |

| N-(2-Methoxyphenyl)benzamide |

| N-Phenylacetamide |

| N-Methyl-N-phenylacetamide |

| N-Propylaniline |

| N-Propyl-2-aminonaphthalene |

| N-Phenylleucine methyl ester |

| 3-Methyl-N-propylaniline |

| N-Cyclohexylaniline |

| Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate |

| Ethyl 2-(3-methoxyphenyl)acetate |

Analysis of Intermolecular Hydrogen Bonding and Crystal Packing

A comprehensive analysis of the intermolecular hydrogen bonding and crystal packing of this compound is currently hindered by the lack of publicly available, specific crystallographic data for this compound. Detailed experimental studies, such as single-crystal X-ray diffraction, which are essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, have not been reported in the accessible scientific literature.

In the absence of direct experimental data for this compound, a predictive analysis can be made based on the known behavior of structurally related compounds. Molecules containing similar functional groups—specifically primary amino groups, ester carbonyl groups, and methoxy-substituted phenyl rings—are known to participate in a variety of intermolecular interactions that dictate their crystal packing.

For comparative purposes, the crystallographic data for a related isomer, Ethyl 2-(4-aminophenoxy)acetate , reveals a triclinic crystal system with a P-1 space group. In this structure, the molecules are packed via N–H···O hydrogen bonds, with donor-acceptor distances of 3.1130(14) Å and 3.1706(16) Å. mdpi.com While this provides a potential model for the types of interactions that could be present, the different substitution pattern (para- vs. ortho-) and the presence of an ether linkage instead of a direct amino group on the phenylacetate (B1230308) moiety would lead to different steric and electronic environments, and thus, distinct crystal packing.

Similarly, studies on other substituted aminophenylacetate derivatives consistently show the prevalence of hydrogen bonding in their solid-state structures. For instance, the crystal structure of Ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate demonstrates that molecules are linked by N-H···O hydrogen bonds, forming layers that stack along the a-axis. iucr.org

Table of Predicted Intermolecular Interactions for this compound

| Functional Group (Donor) | Functional Group (Acceptor) | Type of Interaction | Predicted Importance in Crystal Packing |

| Amino Group (N-H) | Carbonyl Oxygen (C=O) | Intermolecular Hydrogen Bond | High |

| Amino Group (N-H) | Methoxy Oxygen (-OCH₃) | Intermolecular Hydrogen Bond | Moderate |

| Aromatic C-H | Carbonyl Oxygen (C=O) | Weak C-H···O Hydrogen Bond | Moderate |

| Aromatic C-H | Phenyl Ring (π-system) | C-H···π Interaction | Low to Moderate |

Without experimental data, the precise details of the unit cell, space group, and specific hydrogen bond geometries for this compound remain speculative. Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide valuable insights into the likely conformations and intermolecular interactions of this compound. However, for definitive and accurate characterization, experimental crystallographic studies are indispensable.

Computational and Theoretical Investigations of Ethyl 2 Amino 2 2 Methoxyphenyl Acetate

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These studies provide a detailed picture of the electron distribution and how it influences the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT calculations can be employed to determine the electronic structure of Ethyl 2-amino-2-(2-methoxyphenyl)acetate. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. For molecules containing aromatic systems and heteroatoms, the HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient regions, like the carbonyl group of the ester, which is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For analogous aromatic compounds, this energy gap can be modulated by the nature and position of substituents on the phenyl ring. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on conceptual DFT, provide a framework for understanding reactivity trends.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.1 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.05 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | 0.16 eV-1 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 2.82 eV | Propensity to accept electrons. |

These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, highlighting these as sites for electrophilic interaction. Positive potential (blue regions) would be expected around the amino hydrogens, indicating their role as hydrogen bond donors.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are a reliable method for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry of the molecule, it is possible to predict the 1H and 13C NMR spectra. nih.govnrel.gov This is particularly useful for distinguishing between different conformers or stereoisomers of a molecule. comporgchem.com

The accuracy of these predictions can be high, especially when the calculations are performed with appropriate levels of theory and basis sets, and when solvent effects are taken into account using models like the Polarizable Continuum Model (PCM). comporgchem.com A comparison between the calculated and experimental NMR spectra can aid in the structural elucidation and conformational analysis of this compound. rsc.org

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 173.5 | 172.8 |

| Quaternary (C-NH2) | 58.2 | 57.5 |

| Phenyl (C-O) | 157.1 | 156.4 |

| Phenyl (C-C) | 128.9 | 128.2 |

| Methoxy (O-CH3) | 55.8 | 55.1 |

| Ethyl (O-CH2) | 62.3 | 61.6 |

| Ethyl (CH3) | 14.5 | 13.9 |

These values are for illustrative purposes and represent a typical level of agreement between predicted and experimental data.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The presence of multiple rotatable single bonds in this compound results in significant conformational flexibility. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and reactivity.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules. aps.orgarxiv.org MM methods use a classical force field to rapidly calculate the potential energy of a molecule as a function of its geometry, allowing for the efficient scanning of different conformations. nih.gov This can be used to identify low-energy conformers and to construct a potential energy surface (PES).

For this compound, key dihedral angles that would be scanned include the rotation around the Cα-C(phenyl) bond, the Cα-C(carbonyl) bond, and the bonds within the ethyl and methoxy groups. The relative energies of the resulting conformers will be influenced by a combination of steric hindrance, intramolecular hydrogen bonding (e.g., between the amino group and the ester carbonyl), and dipole-dipole interactions.

MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. By simulating the motion of the atoms, it is possible to observe conformational transitions and to calculate the relative populations of different conformational states. This can lead to the generation of a free energy landscape, which provides a more complete picture of the molecule's conformational preferences in a given environment.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, the amino group of this compound can participate in nucleophilic addition or substitution reactions. DFT calculations could be used to model the reaction pathway of, for instance, its acylation. This would involve locating the transition state structure for the nucleophilic attack of the nitrogen atom on the carbonyl carbon of an acylating agent. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Similarly, the ester group can undergo hydrolysis. Theoretical studies can elucidate the mechanism of both acid- and base-catalyzed hydrolysis, determining the structures and energies of the tetrahedral intermediates and transition states involved. For related amino acid esters, mechanistic pathways have been investigated, providing a basis for understanding the reactivity of the target molecule. nih.gov

Molecular Modeling for Understanding Structural Preferences and Interactions

Molecular modeling encompasses a range of computational techniques used to visualize and analyze the three-dimensional structure of molecules and their interactions. For this compound, molecular modeling can be used to understand how its conformational preferences are influenced by its environment.

In the solid state, the packing of molecules in a crystal lattice is determined by a delicate balance of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. For instance, the amino group can act as a hydrogen bond donor, while the carbonyl and methoxy oxygens can act as acceptors. The phenyl ring can participate in π-π stacking or C-H···π interactions.

In solution, the interactions with solvent molecules will influence the conformational equilibrium. Molecular dynamics simulations in explicit solvent can model these interactions and predict how the conformational landscape of this compound changes in different solvents. This information is critical for understanding its behavior in biological systems, where it will interact with water and potentially with the binding sites of macromolecules.

Future Research Directions and Unexplored Avenues for Ethyl 2 Amino 2 2 Methoxyphenyl Acetate

Novel Synthetic Approaches and Catalyst Development

The synthesis of α-amino esters is a cornerstone of organic and medicinal chemistry. Future research should focus on developing more efficient and stereoselective methods for the preparation of ethyl 2-amino-2-(2-methoxyphenyl)acetate. A promising starting point is the reduction of the corresponding nitro compound, ethyl 2-(2-methoxyphenyl)-2-nitroacetate. Research has demonstrated the successful synthesis of various aryl nitromethanes and their subsequent conversion to α-amino esters. nih.gov For instance, 1-methoxy-2-(nitromethyl)benzene has been synthesized from ethyl 2-(2-methoxyphenyl)-2-nitroacetate. nih.gov The logical next step, the reduction of this nitroacetate (B1208598) to the desired amino acetate (B1210297), has been successfully applied to other isomers, such as ethyl 2-amino-2-(4-methoxyphenyl)acetate. nih.gov

Future investigations could explore a variety of catalytic systems to achieve this transformation with high yield and selectivity. This includes the use of transition metal catalysts, such as palladium, platinum, or nickel, which are known to be effective for nitro group reductions. The development of chiral catalysts could also enable the asymmetric synthesis of enantiomerically pure forms of this compound, which is often crucial for pharmaceutical applications.

Furthermore, exploring alternative synthetic routes that bypass the nitro-intermediate could be a valuable research direction. This might involve the direct amination of a suitable precursor or the use of enzymatic catalysis to introduce the amino group stereoselectively.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Advantages | Key Research Focus |

| Transition Metal Catalysts (e.g., Pd/C, PtO₂, Raney Ni) | High efficiency, well-established reactivity. | Optimization of reaction conditions (pressure, temperature, solvent) for improved yield and purity. |

| Chiral Catalysts (e.g., Chiral Phosphine Ligands) | Enantioselective synthesis of specific stereoisomers. | Design and screening of new ligands to achieve high enantiomeric excess. |

| Biocatalysts (e.g., Transaminases) | High stereoselectivity, environmentally friendly conditions. | Enzyme screening and engineering to identify catalysts with high activity and specificity for the target substrate. |

Diversification of Chemical Transformations and Reaction Scope

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a prime candidate for a wide range of chemical transformations. Future research should aim to expand the reaction scope of this compound, establishing it as a versatile intermediate in organic synthesis.

The primary amine group can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines or Schiff bases. These transformations can be used to introduce diverse functional groups and build more complex molecular architectures. The ester functionality, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles to form amides or other ester derivatives.

Investigating the reactivity of the aromatic ring is another important avenue. The methoxy (B1213986) group at the ortho position can influence the regioselectivity of electrophilic aromatic substitution reactions, opening up possibilities for further functionalization of the phenyl ring.

Advanced Computational Simulations for Predicting Reactivity and Properties

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. Future studies should employ advanced computational simulations, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and reaction mechanisms of this compound.

DFT calculations can be used to predict key properties such as bond dissociation energies, ionization potentials, and electron affinities, which provide insights into the molecule's reactivity. Molecular dynamics simulations can be employed to study its conformational landscape and interactions with solvents or other molecules. Such computational studies have been successfully applied to related methoxyphenyl compounds to understand their nonlinear optical (NLO) properties. researchgate.net

These computational predictions can help in designing new reactions, selecting appropriate catalysts, and understanding the stereochemical outcomes of synthetic transformations, thus accelerating the discovery of new applications for this compound.

Development as a Versatile Building Block in Chemical Research

The structural features of this compound make it an attractive building block for the synthesis of a variety of target molecules, particularly those with potential biological activity. The α-amino acid scaffold is a common motif in many pharmaceuticals and natural products.

Future research should focus on utilizing this compound as a precursor for the synthesis of novel heterocyclic compounds, peptides, and other complex organic molecules. Its derivatives could be screened for a range of biological activities, including as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. The facile synthesis of related aminophenoxy acetates has already demonstrated their utility as synthons for hypoglycemic agents. mdpi.com By analogy, this compound could serve as a key starting material in drug discovery programs.

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-2-(2-methoxyphenyl)acetate?

The synthesis typically involves multi-step reactions, including:

- Alkylation : Reacting 2-methoxyphenylacetic acid derivatives with ethyl halides in the presence of a base (e.g., K₂CO₃) to form the ester moiety.

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination, often using NH₃ or protected amines under reflux conditions in polar solvents like ethanol . Key challenges include optimizing reaction time, temperature (~60–80°C), and purification via column chromatography to achieve >90% purity.

Q. How is the crystal structure of this compound determined?

X-ray crystallography using programs like SHELXL is standard. Data collection involves mounting a single crystal on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by structure refinement. Hydrogen bonding between the amino group and methoxy oxygen often stabilizes the crystal lattice .

Q. What spectroscopic techniques characterize this compound?

- NMR : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ ~170 ppm).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1740 cm⁻¹ (C=O ester).

- Mass Spectrometry : Molecular ion peaks at m/z ~237 (M⁺) and fragmentation patterns for structural validation .

Q. What are its typical chemical reactions?

- Hydrolysis : Under acidic or basic conditions to yield 2-amino-2-(2-methoxyphenyl)acetic acid.

- Amidation : Reaction with acyl chlorides to form peptide-like derivatives.

- Nucleophilic Substitution : Bromination at the aromatic ring using Br₂/FeBr₃ .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Microreactor Systems : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. How does the methoxy group influence biological activity?

The methoxy substituent enhances lipophilicity and participates in hydrogen bonding with biological targets (e.g., enzymes). Comparative studies with halogenated analogs (e.g., bromo or fluoro derivatives) show altered binding affinities due to electronic effects .

Q. What computational methods predict its reactivity?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulates interactions with biological macromolecules (e.g., proteins) to guide drug design .

Q. How to resolve contradictions in reported biological activity data?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Purity Validation : HPLC (>98% purity) and elemental analysis to rule out impurities affecting results .

Q. What mechanistic insights exist for its catalytic hydrogenation?

Kinetic studies using deuterium labeling reveal a stepwise mechanism:

- Initial protonation of the amino group.

- Sequential H₂ addition to the aromatic ring, with Pd/C catalysts favoring cis-addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.